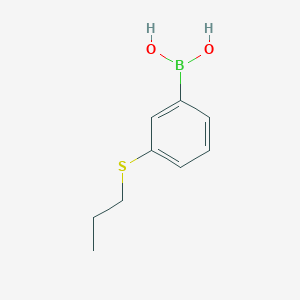
Ácido 3-(Propiltio)fenilborónico
Descripción general
Descripción
3-(Propylthio)phenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound 3-(Propylthio)phenylboronic acid is particularly interesting due to its unique structure, which includes a propylthio group attached to the phenyl ring. This structural feature imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
3-(Propylthio)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. The boronic acid group allows for versatile functionalization through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic acids are known for their potential in drug design, particularly in the development of protease inhibitors and anticancer agents.
Industry: The compound is used in the production of advanced materials, including polymers and sensors, due to its unique reactivity and functional groups.
Direcciones Futuras
Phenylboronic acid derivatives, including 3-(Propylthio)phenylboronic acid, are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .
Mecanismo De Acción
- Role : It selectively recognizes and forms reversible covalent complexes with cis-diol-containing molecules through pH-dependent interactions. Under high pH conditions, the boronic acid forms a complex with the cis-diol group, which dissociates when the pH becomes acidic .
- Changes : When the pH environment changes from high to acidic, the complex dissociates into the original boronic acid and the cis-diol, facilitating its use in separation, sensing, imaging, diagnostics, and drug delivery .
- Affected Pathways : The compound’s primary effect lies in its ability to selectively enrich nucleosides, catechols, and other cis-diol-containing molecules. It can be used as a pretreatment material to improve the detection sensitivity and accuracy of these target molecules in real samples .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
3-(Propylthio)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent complexes with polyols, including sugars, through boronate ester formation. This interaction is pH-dependent, with the boronic acid group forming a covalent bond with the cis-diol groups of sugars at higher pH levels and dissociating at lower pH levels . This property makes 3-(Propylthio)phenylboronic acid useful in the selective recognition and binding of glycoproteins and other diol-containing biomolecules.
Cellular Effects
3-(Propylthio)phenylboronic acid influences various cellular processes by interacting with cell surface glycoproteins and other diol-containing molecules. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of 3-(Propylthio)phenylboronic acid to glycoproteins on the cell surface can modulate signal transduction pathways, leading to changes in cellular responses . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-(Propylthio)phenylboronic acid exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the binding of 3-(Propylthio)phenylboronic acid to an enzyme’s active site can inhibit its activity by blocking substrate access . Conversely, it may also activate certain enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Propylthio)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under neutral to slightly basic conditions but may degrade under acidic conditions. Long-term studies have shown that 3-(Propylthio)phenylboronic acid can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with target biomolecules . Its stability and activity may decrease over time due to hydrolysis or other degradation processes.
Dosage Effects in Animal Models
The effects of 3-(Propylthio)phenylboronic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating glycoprotein interactions and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
3-(Propylthio)phenylboronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by modulating enzyme activity and altering metabolite levels. For instance, the compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis . Additionally, it may interact with cofactors such as NAD+ or ATP, further influencing metabolic processes.
Transport and Distribution
Within cells and tissues, 3-(Propylthio)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 3-(Propylthio)phenylboronic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For instance, the presence of targeting signals on 3-(Propylthio)phenylboronic acid can direct it to the nucleus, where it may interact with transcription factors and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylthio)phenylboronic acid typically involves the following steps:
Formation of the Propylthio Group: The propylthio group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting a suitable phenyl halide with propylthiol in the presence of a base such as sodium hydride.
Boronic Acid Formation: The resulting 3-(Propylthio)phenyl compound is then subjected to a borylation reaction. This can be achieved using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 3-(Propylthio)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Propylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalyst, potassium carbonate, aryl or vinyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Biaryl compounds.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the propylthio group, making it less versatile in certain applications.
4-(Propylthio)phenylboronic acid: Similar structure but with the propylthio group in a different position, affecting its reactivity and binding properties.
3-(Methylthio)phenylboronic acid: Contains a methylthio group instead of a propylthio group, resulting in different steric and electronic effects.
Uniqueness: 3-(Propylthio)phenylboronic acid is unique due to the presence of the propylthio group, which enhances its reactivity and allows for specific interactions with target molecules. This makes it particularly valuable in applications requiring selective binding and functionalization.
Propiedades
IUPAC Name |
(3-propylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQDWKWEXCQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590219 | |
| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915401-99-9 | |
| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


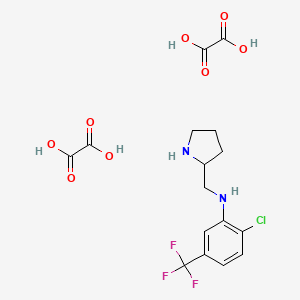



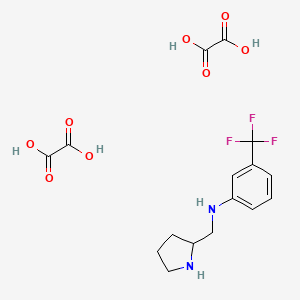

![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)
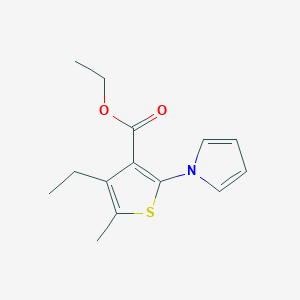

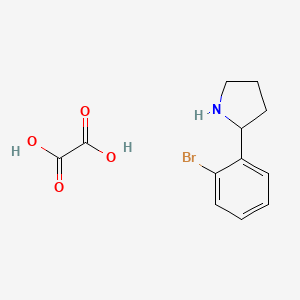
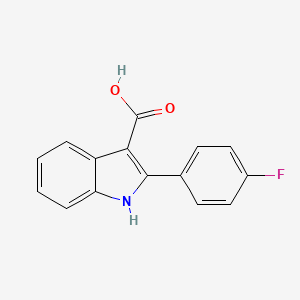

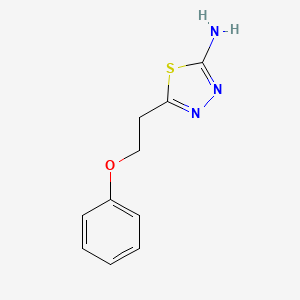
![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)
